molecular formula C35H57N3O18 B8106121 N-Boc-N-bis(PEG4-NHS ester) CAS No. 2093153-08-1

N-Boc-N-bis(PEG4-NHS ester)

Cat. No. B8106121
CAS RN: 2093153-08-1
M. Wt: 807.8 g/mol
InChI Key: QJVNBGRZNBFLJK-UHFFFAOYSA-N
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Description

“N-Boc-N-bis(PEG4-NHS ester)” is a branched PEG derivative with a Boc protected amino group and two terminal NHS ester . The protected amine can be deprotected under acidic conditions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

“N-Boc-N-bis(PEG4-NHS ester)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The protected amine can be deprotected by acidic conditions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of “N-Boc-N-bis(PEG4-NHS ester)” is C35H57N3O18 . It has a molecular weight of 807.9 g/mol . The functional group of “N-Boc-N-bis(PEG4-NHS ester)” is Boc-protected amine/NHS ester .


Chemical Reactions Analysis

“N-Boc-N-bis(PEG4-NHS ester)” is a click chemistry crosslinker with two NHS ester groups . The NHS active esters can be used to label the primary amines (-NH2) of proteins and other amine-containing molecules .


Physical And Chemical Properties Analysis

“N-Boc-N-bis(PEG4-NHS ester)” has a molecular weight of 807.9 g/mol . It should be stored at -20°C .

Mechanism of Action

“N-Boc-N-bis(PEG4-NHS ester)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Future Directions

“N-Boc-N-bis(PEG4-NHS ester)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . As PROTACs are an emerging and promising approach for the development of targeted therapy drugs , the use of “N-Boc-N-bis(PEG4-NHS ester)” in the synthesis of PROTACs could be a potential future direction.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N3O18/c1-35(2,3)54-34(45)36(10-14-48-18-22-52-26-24-50-20-16-46-12-8-32(43)55-37-28(39)4-5-29(37)40)11-15-49-19-23-53-27-25-51-21-17-47-13-9-33(44)56-38-30(41)6-7-31(38)42/h4-27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNBGRZNBFLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101519
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-bis(PEG4-NHS ester)

CAS RN

2093153-08-1
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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